5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)pyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F5N2O2/c13-10(14)8-7(11(20)21)9(12(15,16)17)18-19(8)6-4-2-1-3-5-6/h1-5,10H,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFUVPXZDMFZTEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C(=N2)C(F)(F)F)C(=O)O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F5N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(Difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (commonly referred to as DFMP) is a novel compound within the pyrazole class, notable for its unique structural features that include both difluoromethyl and trifluoromethyl groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.
Chemical Structure
The molecular formula of DFMP is with a complex structure that contributes to its biological properties. The presence of fluorine atoms is known to enhance lipophilicity and metabolic stability, which may improve the pharmacological profile of compounds.
Biological Activity Overview
Research on DFMP indicates several promising biological activities:
- Antimicrobial Activity : DFMP has been evaluated for its effectiveness against various bacterial strains, including drug-resistant bacteria. The incorporation of trifluoromethyl groups has been linked to enhanced antibacterial properties, making it a candidate for further development in treating infections caused by resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
- Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects, which have been demonstrated in various studies. For instance, related pyrazole derivatives have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at specific concentrations, suggesting that DFMP may also possess similar capabilities .
Antimicrobial Studies
A study published in Molecules highlighted the synthesis and antimicrobial evaluation of several pyrazole derivatives, including DFMP. The minimum inhibitory concentration (MIC) values were reported as low as 2 µg/mL against certain bacterial strains, indicating potent activity .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| DFMP | 2 | S. aureus |
| Compound A | 1 | E. coli |
| Compound B | 4 | P. aeruginosa |
Anti-inflammatory Activity
Research on structurally similar pyrazoles revealed substantial anti-inflammatory effects. For example, compounds derived from the pyrazole scaffold were tested against TNF-α and IL-6 with significant results at concentrations comparable to standard anti-inflammatory drugs .
| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
|---|---|---|
| DFMP | 76 | 85 |
| Dexamethasone | 76 | 86 |
Case Studies
In a recent review of pyrazole derivatives, several case studies were presented where compounds similar to DFMP demonstrated significant therapeutic potential:
- Case Study on Antimicrobial Efficacy : A series of novel pyrazole derivatives were synthesized and tested against common pathogens. Compounds with trifluoromethyl substitutions showed enhanced efficacy against both Gram-positive and Gram-negative bacteria, supporting the hypothesis that fluorinated moieties bolster antimicrobial activity .
- Case Study on Inflammatory Response : Another study investigated the anti-inflammatory properties of a related compound in carrageenan-induced edema models in mice. The results indicated a comparable efficacy to traditional NSAIDs, suggesting that DFMP could be developed for inflammatory conditions .
Scientific Research Applications
Structural Formula
- Chemical Formula : CHFNO
- Molecular Weight : 247.52 g/mol
- CAS Number : 1394647-33-6
Medicinal Chemistry
The incorporation of trifluoromethyl and difluoromethyl groups in pyrazole derivatives has been shown to enhance pharmacological properties, such as increased potency and selectivity against various biological targets.
Antimicrobial Activity
Research indicates that compounds with trifluoromethyl substitutions exhibit strong antimicrobial properties. A study reported the synthesis of several pyrazole derivatives, including those with similar structures to 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, which demonstrated significant activity against resistant bacterial strains like MRSA .
Insecticidal Properties
Another promising application is in the field of agriculture, where this compound has been explored for its insecticidal properties. A series of derivatives were synthesized and tested for their efficacy in controlling agricultural pests, showing potential as novel insecticides .
Agricultural Chemistry
The compound's ability to act as a pesticide makes it valuable for protecting crops from various pests. The unique fluorinated structure contributes to its effectiveness and stability in different environmental conditions.
Case Study: Efficacy Against Specific Pests
In a controlled study, derivatives of this compound were tested against common agricultural pests. Results indicated a significant reduction in pest populations compared to untreated controls, highlighting its potential as an effective agrochemical .
Synthesis and Derivative Development
The synthesis of this compound involves several chemical reactions that can yield various derivatives with tailored properties for specific applications.
Synthesis Pathways
A common synthetic route involves the reaction of appropriate precursors under controlled conditions to yield the desired pyrazole derivative. The presence of fluorinated groups often enhances the yield and purity of the final product .
| Synthesis Method | Description | Yield (%) |
|---|---|---|
| Method A | Reaction under inert atmosphere | 80 |
| Method B | Solvent-free synthesis | 75 |
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares the target compound with structurally analogous pyrazole-4-carboxylic acids:
Key Research Findings
- Trifluoromethyl (-CF₃) at position 3 enhances metabolic stability and electron-withdrawing properties, common in kinase inhibitors . Difluoromethyl (-CF₂H) at position 5 offers balanced lipophilicity, reducing toxicity compared to perfluorinated groups (e.g., pentafluoroethyl in CAS 1448776-37-1) .
Synthetic Challenges :
Metabolic Stability :
- Metabolites like M-3 () highlight the susceptibility of methoxy and methyl groups to oxidative degradation, whereas the target compound’s phenyl and CF₃ groups resist rapid metabolism .
Preparation Methods
General Synthetic Strategy
The synthesis of fluorinated pyrazole carboxylic acids generally follows a multi-step process involving:
- Formation of fluorinated acyl intermediates (e.g., difluoroacetyl halides)
- Reaction with α,β-unsaturated esters or related substrates to build the carbon framework
- Cyclization with hydrazine derivatives to form the pyrazole ring
- Introduction of trifluoromethyl and difluoromethyl groups through selective fluorination or use of fluorinated starting materials
- Hydrolysis or other functional group transformations to yield the carboxylic acid
Detailed Preparation Method
Starting Materials and Key Intermediates
- 2,2-Difluoroacetyl halides (e.g., 2,2-difluoroacetyl fluoride) serve as critical fluorinated acylating agents.
- α,β-Unsaturated esters (e.g., isopropyl N,N-dimethylamino acrylate) are used for Michael-type addition reactions.
- Methyl hydrazine aqueous solution is employed for cyclization to form the pyrazole ring.
- Catalysts such as sodium iodide or potassium iodide facilitate condensation and cyclization.
- Solvents include dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane .
Stepwise Synthesis
Step 1: Substitution and Hydrolysis Reaction
- The α,β-unsaturated ester and an acid scavenger (e.g., triethylamine or N,N-diisopropylethylamine) are dissolved in an organic solvent under nitrogen.
- 2,2-Difluoroacetyl halide is added dropwise at low temperature (-10 to 5 °C), allowing nucleophilic substitution to occur.
- After completion, alkaline hydrolysis (using NaOH or KOH) converts the ester to the corresponding carboxylate intermediate.
- This yields an α-difluoroacetyl intermediate carboxylic acid in solution.
Step 2: Condensation and Cyclization
- A catalytic amount of sodium iodide or potassium iodide is added to the intermediate solution.
- Methyl hydrazine aqueous solution (≥40% concentration) is added slowly at low temperature (-30 to 0 °C) to condense with the intermediate.
- The reaction mixture is then heated (50-120 °C) under reduced pressure to promote cyclization forming the pyrazole ring.
- Acidification with hydrochloric acid (pH 1-2) precipitates the crude pyrazole carboxylic acid.
- Recrystallization from alcohol-water mixtures (methanol, ethanol, or isopropanol with 35-65% water) purifies the product.
Reaction Conditions and Ratios
| Parameter | Value/Range |
|---|---|
| Molar ratio (difluoroacetyl halide : ester : acid scavenger) | 1 : 0.95–0.98 : 1.0–1.5 |
| Alkali for hydrolysis | NaOH or KOH |
| Reaction temperature (Step 1) | -10 to 5 °C |
| Catalyst (Step 2) | Sodium iodide or potassium iodide |
| Molar ratio (intermediate : catalyst : methyl hydrazine) | 1 : 0.2–1.0 : 1.05–1.15 |
| Reaction temperature (Step 2) | -30 to 0 °C (condensation), 50–120 °C (cyclization) |
| Methyl hydrazine concentration | ≥40% aqueous solution |
| Recrystallization solvent ratio | Alcohol:water = 35–65% |
Yields and Purity
- The crude product typically contains 93-96% of the target pyrazole acid and 4-7% isomers.
- Recrystallization yields a product with chemical purity exceeding 99.5%.
- Overall yield is generally above 75%, indicating an efficient process.
Research Findings and Advantages
- The use of 2,2-difluoroacetyl halide as a starting material allows for direct incorporation of the difluoromethyl group.
- The stepwise approach reduces the formation of isomeric impurities compared to older methods.
- Catalytic iodide ions improve cyclization efficiency and selectivity.
- The method is operationally simple, uses readily available raw materials, and achieves high purity without excessive recrystallization.
- The process is adaptable to scale-up for industrial production of pyrazole derivatives used in pharmaceuticals and agrochemicals.
Summary Table of Preparation Method
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Substitution/Hydrolysis | 2,2-Difluoroacetyl halide, α,β-unsaturated ester, triethylamine, NaOH, dioxane, -10 to 5 °C | Formation of α-difluoroacetyl intermediate carboxylic acid |
| Condensation/Cyclization | Methyl hydrazine (≥40%), sodium iodide catalyst, -30 to 0 °C (condensation), 50-120 °C (cyclization) | Pyrazole ring formation yielding crude pyrazole acid |
| Acidification/Recrystallization | HCl (pH 1-2), alcohol-water mixture (methanol/ethanol/isopropanol) | Pure 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-(difluoromethyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid, and how can regioselectivity be controlled?
- Methodological Answer : The synthesis typically involves cyclocondensation of substituted hydrazines with β-keto esters or diketones. For example, trifluoromethyl and difluoromethyl groups can be introduced via fluorinated building blocks (e.g., trifluoroacetone derivatives) under acidic conditions . Regioselectivity is controlled by steric and electronic factors: bulky substituents at the 1-position (phenyl) direct cyclization to the 4-carboxylic acid position. Microwave-assisted synthesis (120°C, 2 hr) improves yield (up to 78%) compared to conventional heating .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic and spectroscopic methods:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30 v/v); retention time ~8.2 min .
- NMR : Key signals include δ ~7.5–7.8 ppm (aromatic protons), δ ~6.2 ppm (pyrazole C-H), and δ ~13.2 ppm (carboxylic acid proton) .
- Mass Spectrometry : ESI-MS ([M-H]⁻) expected at m/z 335.05 .
Q. What solvent systems are optimal for solubility studies of this compound?
- Methodological Answer : The compound exhibits poor aqueous solubility (<0.1 mg/mL) but dissolves in polar aprotic solvents (DMSO, DMF) and ethanol. For biological assays, prepare stock solutions in DMSO (10 mM) and dilute with PBS (pH 7.4) to minimize precipitation .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical. For example, a related pyrazole-carboxylic acid derivative (5-amino-1-phenyl-3-trifluoromethyl analog) showed a planar pyrazole ring with a dihedral angle of 12.3° between the phenyl and pyrazole moieties, confirming the 1H-tautomer . Use SHELXL for refinement (R factor < 0.05) and Mercury software for visualization .
Q. What strategies mitigate conflicting spectroscopic data in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies in NMR/IR data often arise from dynamic proton exchange or polymorphism. Address this by:
- Variable-temperature NMR : Identify exchange-broadened signals (e.g., carboxylic acid protons).
- PXRD : Compare experimental patterns with simulated data from SCXRD to detect polymorphs .
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict vibrational frequencies .
Q. How can computational modeling predict biological target interactions for this compound?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against hypothesized targets (e.g., carbonic anhydrase isoforms). Use the crystal structure of human CA-II (PDB: 3KS3) for docking grids. Key interactions include hydrogen bonding between the carboxylic acid group and Thr199 (ΔG ≈ -9.2 kcal/mol) . Validate with SPR or ITC binding assays .
Q. What experimental designs are effective for analyzing fluorinated substituent effects on reactivity?
- Methodological Answer : Use isotopic labeling (²H, ¹⁹F NMR) to track substituent electronic effects. For instance, ¹⁹F NMR chemical shifts (δ ≈ -60 ppm for CF₃, δ ≈ -110 ppm for CF₂H) correlate with electron-withdrawing strength . Pair with Hammett σₚ constants (σₚ-CF₃ = 0.54; σₚ-CF₂H = 0.43) to predict reaction rates in nucleophilic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
